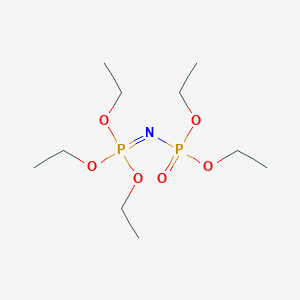
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester is a chemical compound with the molecular formula C10H25NO6P2 and a molecular weight of 317.256122. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a phosphorimidic acid core with diethoxyphosphinyl and triethyl ester groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester typically involves the reaction of diethyl phosphite with triethyl orthoformate in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl phosphite+Triethyl orthoformate→Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorimidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorimidic acid compounds.
Substitution: It can participate in substitution reactions where one of its groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic acid derivatives, while substitution reactions can produce a variety of substituted phosphorimidic acid compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorimidic acid derivatives.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl phosphonoacetate: This compound has a similar structure but differs in its functional groups.
Diethyl ethoxycarbonylmethylphosphonate: Another related compound with distinct chemical properties.
Uniqueness
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
2397-48-0 |
|---|---|
Molekularformel |
C10H25NO6P2 |
Molekulargewicht |
317.26 g/mol |
IUPAC-Name |
diethoxyphosphorylimino(triethoxy)-λ5-phosphane |
InChI |
InChI=1S/C10H25NO6P2/c1-6-13-18(12,14-7-2)11-19(15-8-3,16-9-4)17-10-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
WUURFNFFHABUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=NP(=O)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
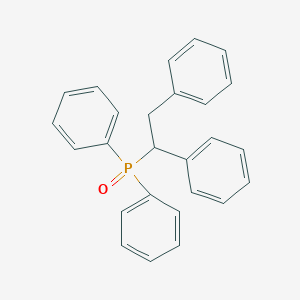
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
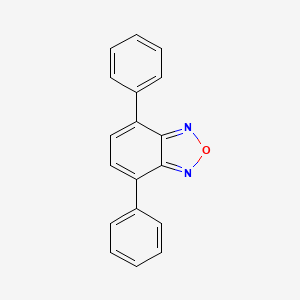
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

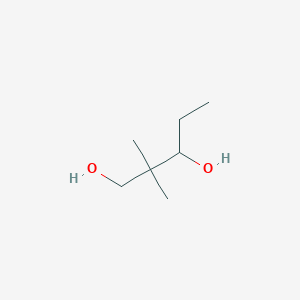
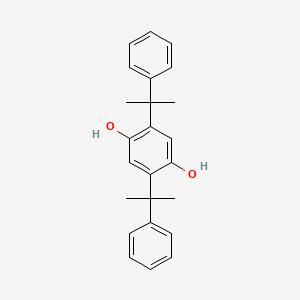
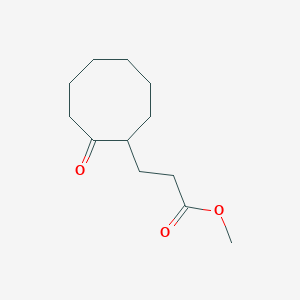
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
